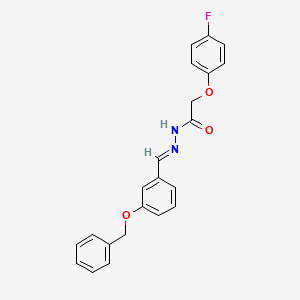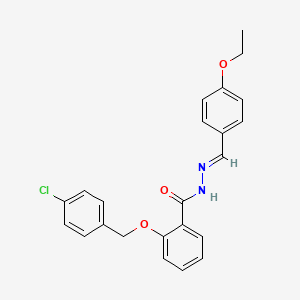
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes multiple substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethylamino and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Final Quaternization: The final step involves the quaternization of the phenazine nitrogen with methyl chloride to form the phenazin-5-ium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Alkyl halides and amines are common reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Methylphenazine: A derivative with a single methyl group.
Ethylphenazine: A derivative with a single ethyl group.
Uniqueness
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is unique due to its multiple substituents, which enhance its biological activity and chemical stability. The presence of both ethylamino and methylamino groups provides a balance of hydrophilic and hydrophobic properties, making it more versatile in various applications compared to simpler phenazine derivatives.
Propiedades
Número CAS |
6411-47-8 |
|---|---|
Fórmula molecular |
C23H25ClN4 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2-N-ethyl-8-N,3,7-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C23H24N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)26-20-11-15(2)18(24-4)13-22(20)27(23)17-9-7-6-8-10-17;/h6-14H,5H2,1-4H3,(H,24,25);1H |
Clave InChI |
VCNJWWSUJVAKKI-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=[N+](C3=C(C=C(C(=C3)NC)C)N=C2C=C1C)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)



![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)


